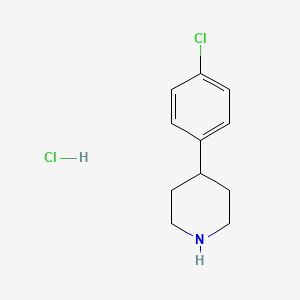

4-(4-chlorophenyl)piperidine Hydrochloride

Description

Overview of Piperidine (B6355638) Scaffold Prominence in Medicinal Chemistry and Natural Products

The piperidine motif is a ubiquitous structural feature found in a multitude of natural products and synthetic pharmaceuticals. chemimpex.com Its conformational flexibility, allowing it to adopt various spatial arrangements, and its basic nitrogen atom, which can participate in crucial interactions with biological targets, contribute to its widespread utility in drug design. This versatile scaffold is present in numerous FDA-approved drugs spanning a wide range of therapeutic areas, including antipsychotics, opioids, and antihistamines. The ability of the piperidine ring to be readily functionalized at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive building block for medicinal chemists.

Contextualization of 4-(4-chlorophenyl)piperidine (B1270657) Hydrochloride within Piperidine Chemistry

4-(4-chlorophenyl)piperidine hydrochloride belongs to the family of 4-arylpiperidines, a class of compounds that has garnered significant attention in medicinal chemistry. The core structure consists of a piperidine ring with a 4-chlorophenyl group attached to the fourth carbon atom. The hydrochloride salt form enhances the compound's solubility in aqueous media. The presence of the chlorophenyl group significantly influences the molecule's lipophilicity and can play a critical role in its interaction with biological receptors. This particular substitution pattern is a key feature in a number of biologically active compounds, highlighting the importance of the 4-arylpiperidine scaffold in the development of new therapeutic agents.

Below is a table summarizing the key physicochemical properties of 4-(4-chlorophenyl)piperidine hydrochloride:

| Property | Value |

| Molecular Formula | C₁₁H₁₅Cl₂N |

| Molecular Weight | 232.15 g/mol |

| Form | Solid |

| InChI Key | KJZPSLZQMISKHY-UHFFFAOYSA-N |

| SMILES | Cl.Clc1ccc(cc1)C2CCNCC2 |

Table 1: Physicochemical Properties of 4-(4-chlorophenyl)piperidine Hydrochloride sigmaaldrich.com

Scope and Research Trajectories of the Compound and its Structurally Analogous Derivatives

Research into 4-(4-chlorophenyl)piperidine and its derivatives has explored a variety of potential therapeutic applications, driven by the diverse biological activities exhibited by this structural motif. The core structure serves as a versatile template for the synthesis of novel compounds with a range of pharmacological effects.

One significant area of investigation has been the development of central nervous system (CNS) active agents. For instance, derivatives of the closely related 4-(4-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their analgesic and hypotensive activities. nih.gov In a study by Saify et al. (2005), a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested. The results, as summarized in the table below, demonstrated that these compounds exhibit significant analgesic effects in the tail-flick test in rats. nih.gov

| Compound | Analgesic Activity (% MPE ± S.E.M.) |

| Derivative 1 | 65.4 ± 2.1 |

| Derivative 2 | 72.8 ± 3.5 |

| Derivative 3 | 58.2 ± 1.9 |

| Pethidine (Reference) | 85.1 ± 4.2 |

Table 2: Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives. nih.gov MPE = Maximum Possible Effect.

Furthermore, research has extended to the exploration of 4-(4-chlorophenyl)piperidine analogues as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov These compounds are being investigated for their potential in the treatment of cocaine abuse. Studies have shown that certain derivatives exhibit substantial affinity for the dopamine transporter and are potent inhibitors of dopamine uptake. nih.gov

Another research trajectory involves the synthesis of derivatives with antimicrobial and enzyme inhibitory activities. A study on compounds incorporating a 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl moiety revealed that these derivatives possess moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br The same study also highlighted their potent inhibitory activity against acetylcholinesterase and urease, suggesting potential applications in the management of neurodegenerative diseases and infections caused by urease-producing bacteria. scielo.br The IC₅₀ values for urease inhibition for some of these derivatives are presented below.

| Compound | Urease Inhibition IC₅₀ (µM) |

| Derivative A | 2.14 ± 0.003 |

| Derivative B | 0.63 ± 0.001 |

| Derivative C | 2.17 ± 0.006 |

| Thiourea (Reference) | 21.25 ± 0.15 |

Table 3: Urease Inhibitory Activity of 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl Derivatives. scielo.br

The ongoing research into 4-(4-chlorophenyl)piperidine and its analogues underscores the therapeutic potential of this chemical scaffold. The ability to modify the core structure and introduce various functional groups allows for the exploration of a wide range of biological targets and the development of novel drug candidates for diverse diseases.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZPSLZQMISKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374048 | |

| Record name | 4-(4-chlorophenyl)piperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6652-06-8 | |

| Record name | 4-(4-chlorophenyl)piperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-(4-chlorophenyl)piperidine (B1270657) Core

The formation of the central piperidine (B6355638) ring bearing a 4-chlorophenyl substituent at the C4 position can be achieved through several synthetic routes, each with its own advantages and applications.

Alkylation Approaches in Piperidine Derivative Synthesis

Alkylation strategies, particularly those involving organometallic reagents, are a cornerstone in the synthesis of 4-arylpiperidines. A prevalent method for introducing the 4-chlorophenyl group is through a Grignard reaction. This approach typically involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an N-protected 4-piperidone (B1582916) derivative. stackexchange.com The use of an N-protected piperidone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone, is crucial to prevent side reactions involving the piperidine nitrogen. The resulting tertiary alcohol, a 4-(4-chlorophenyl)-4-hydroxypiperidine derivative, can then be dehydroxylated to afford the target 4-(4-chlorophenyl)piperidine, although this subsequent step is not always trivial.

Another, less direct, alkylation approach is the Friedel-Crafts reaction. While classic Friedel-Crafts alkylations on the piperidine ring itself are not common, intramolecular versions or reactions on precursors can be employed to construct the cyclic system with the desired aryl substituent. beilstein-journals.orgnih.gov

Table 1: Key Reagents in Alkylation Approaches for 4-(4-chlorophenyl)piperidine Synthesis

| Reagent/Starting Material | Role | Reference |

|---|---|---|

| N-protected 4-piperidone | Electrophilic substrate for the Grignard reagent | |

| 4-chlorophenylmagnesium bromide | Nucleophilic source of the 4-chlorophenyl group | stackexchange.com |

| Anhydrous ferric chloride | Catalyst in Friedel-Crafts reactions | nih.gov |

Aza-Prins Type Cyclization for Halogenated Piperidine Derivatives

The aza-Prins cyclization has emerged as a powerful tool for the stereoselective synthesis of piperidine rings. rasayanjournal.co.innih.govresearchgate.net This reaction involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. nih.gov The resulting carbocation intermediate is trapped by a nucleophile. When a chloride source is present, 4-chloropiperidine (B1584346) derivatives can be obtained directly.

A notable example is the Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines, which yields 4-chloropiperidine derivatives in good yields, ranging from 80 to 93%. rasayanjournal.co.inyoutube.com The reaction proceeds through the NbCl5-mediated opening of the epoxide ring, followed by nucleophilic attack of the amine and subsequent cyclization. The readily available chloride from NbCl5 acts as the nucleophile to quench the cyclic carbocation, forming the 4-chloropiperidine product. rasayanjournal.co.in The nature of the protecting group on the amine can influence the reaction yield, with bulkier groups sometimes leading to lower yields. rasayanjournal.co.in

Table 2: Examples of Aza-Prins Cyclization for 4-Chloropiperidine Synthesis

| Lewis Acid | Starting Materials | Product | Yield | Reference |

|---|---|---|---|---|

| NbCl5 | Styrene oxide and N-tosylhomoallylamine | trans-2-benzyl-4-chloro-1-tosylpiperidine | 88% | rasayanjournal.co.in |

| ZrCl4 / NHC-Cu(I) complex | Homoallylic amines and aldehydes | 4-chloropiperidine derivatives | Satisfactory yields | researchgate.net |

| HCl•DMPU | Homoallylic amines and DMSO | 4-chloropiperidines | Good yields | nih.gov |

Reductive Amination Routes in Piperidine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of the 4-(4-chlorophenyl)piperidine core. wikipedia.orgresearchgate.netorganic-chemistry.org This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of a precursor to 4-(4-chlorophenyl)piperidine, N-Boc-4-piperidone can be reacted with 4-chloroaniline (B138754) via reductive amination. researchgate.net The reaction is typically carried out in the presence of a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. dtic.mil Another potential route involves the reaction of glutaraldehyde (B144438) with 4-chloroaniline, which can lead to the formation of the piperidine ring through a double reductive amination process. nih.gov

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium triacetoxyborohydride (STAB) | Mild and selective, often used for reductive aminations. | dtic.mil |

| Sodium cyanoborohydride (NaBH3CN) | Effective but toxic, requires careful handling. | dtic.mil |

| Hydrogen and a metal catalyst (e.g., Pd/C) | "Green" option, but can sometimes lead to over-reduction. | wikipedia.org |

Deprotection Strategies in Synthesis

Commonly used nitrogen protecting groups in piperidine synthesis include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The Boc group is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. dtic.milreddit.com Mechanochemical methods for Boc deprotection using p-toluenesulfonic acid have also been reported as a solvent-free alternative. scirp.org

The benzyl group is often removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. chemicalbook.com This method is generally clean and efficient. Other methods for N-benzyl deprotection include the use of strong acids or oxidative cleavage, though these are less common. sciencemadness.orgmdpi.comnih.govorganic-chemistry.org

Table 4: Deprotection Conditions for Common Nitrogen Protecting Groups

| Protecting Group | Reagents | Conditions | Reference |

|---|---|---|---|

| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature | reddit.com |

| N-Boc | 4M HCl in 1,4-dioxane | Room temperature | dtic.mil |

| N-Boc | p-toluenesulfonic acid monohydrate | Ball milling, room temperature | scirp.org |

| N-Benzyl | H2, Palladium on carbon (Pd/C) | 25 °C, 750.075 Torr | chemicalbook.com |

Derivatization and Functionalization of the Piperidine Nitrogen

Once the 4-(4-chlorophenyl)piperidine core is synthesized and deprotected, the secondary amine of the piperidine ring is available for further functionalization. This allows for the introduction of a wide range of substituents to modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily alkylated or acylated to introduce various functional groups.

N-Alkylation is a common transformation that involves the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine. researchgate.netchemicalforums.com The reaction can also be carried out using phase-transfer catalysis for the alkylation of related nitrogen-containing heterocycles. researchgate.net The choice of solvent, temperature, and base can influence the efficiency of the N-alkylation reaction. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. researchgate.net These reactions are often carried out in the presence of a base to neutralize the acid byproduct. A study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives reported the synthesis of various N-substituted analogs, highlighting the feasibility of derivatizing the piperidine nitrogen in this class of compounds. nih.gov

Table 5: Reagents for N-Alkylation and N-Acylation of Piperidines

| Reaction Type | Reagent Class | Example Reagents | Base | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Alkyl bromide, Alkyl iodide | K2CO3, Triethylamine | researchgate.net |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Triethylamine | researchgate.net |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Propionic anhydride | - | google.com |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The introduction of a wide array of substituents onto the 4-(4-chlorophenyl)piperidine scaffold is a cornerstone of SAR studies. These modifications are instrumental in exploring the chemical space around the core structure to identify key interactions that govern biological activity.

Further diversification of the piperidine ring is another key strategy. The synthesis of 3-substituted 4-phenylpiperidine (B165713) derivatives has been explored to develop potential analgesics. nih.gov These modifications, often involving the introduction of groups like 3-hydroxy-3-phenylpropyl at the 3-position, aim to create novel chemical entities with altered biological profiles. nih.gov

The following table summarizes examples of substituent introductions and their general purpose in SAR studies:

| Position of Substitution | Example of Substituent | Purpose of Modification |

| N-1 of Piperidine Ring | Various alkyl and aryl groups | To investigate the influence of steric bulk and electronics on activity. nih.govelsevierpure.com |

| C-3 of Piperidine Ring | 3-hydroxy-3-phenylpropyl | To explore new pharmacophores and potential analgesic properties. nih.gov |

| Phenyl Ring | Methoxy, Methylsulfonyl | To modulate properties such as receptor affinity and functional activity. nih.gov |

These examples underscore the systematic approach employed to build a comprehensive understanding of how structural changes to the 4-(4-chlorophenyl)piperidine molecule translate into functional outcomes.

Modifications of the Chlorophenyl Moiety

The chlorophenyl group is a critical component of the 4-(4-chlorophenyl)piperidine structure, and its modification offers a direct route to fine-tuning the compound's properties.

Halogenation Pattern Variations (e.g., para- vs. meta-chloro substitutions)

The position of the halogen substituent on the phenyl ring can have a profound impact on the biological activity of a compound. In electrophilic aromatic substitution reactions, the existing substituent on the benzene (B151609) ring directs incoming electrophiles to specific positions, a phenomenon categorized as ortho-, para-, or meta- directing. masterorganicchemistry.commasterorganicchemistry.com While specific studies directly comparing para- versus meta-chloro substitutions on 4-phenylpiperidine are not extensively detailed in the provided context, the principles of halogen substitution effects are well-established in medicinal chemistry.

The electronic properties and spatial orientation of the halogen atom can influence how the molecule interacts with its biological target. For example, computational studies on other classes of molecules, such as 4-anilinoquinazoline (B1210976) EGFR inhibitors, have shown that halogen substitution can lead to noticeable alterations in electronic properties like dipole moment, which in turn affects interactions at the binding site. nih.gov It has been observed in some ligand-receptor interactions that increasing the size of the halogen atom (Cl < Br < I) at the same position can increase a compound's activity, though a "plateau effect" is sometimes seen where chlorine provides optimal activity. researchgate.net The position of the halogen is also critical, as switching the position of a bromine atom on a phenyl ring has been shown to significantly alter biological activity. researchgate.net

Substitution Reactions on the Phenyl Ring

Beyond altering the halogenation pattern, the phenyl ring of 4-(4-chlorophenyl)piperidine can undergo various substitution reactions to introduce a diverse range of functional groups. These modifications are crucial for exploring a wider chemical space and optimizing the compound's properties.

The synthesis of analogs with different substituents on the phenyl ring is a common strategy in drug discovery to improve potency and selectivity. Small molecule mu agonists based on the 4-phenyl piperidine scaffold have been designed and synthesized to investigate therapeutic potential, with SAR trends emerging from these series of compounds. researchgate.net

Reaction Optimization and Process Chemistry Considerations

The efficient synthesis of 4-(4-chlorophenyl)piperidine and its derivatives is paramount for both research and potential larger-scale production. This necessitates a focus on reaction optimization and process chemistry.

Catalytic Systems in Piperidine Synthesis (e.g., NbCl₅ mediated reactions)

A variety of catalytic systems have been developed for the synthesis of the piperidine core. Niobium(V) chloride (NbCl₅) has been identified as an effective Lewis acid for mediating the aza-Prins type cyclization of epoxides and homoallylic amines to produce 4-chloro-piperidine derivatives. rasayanjournal.co.inyoutube.com This method is noted for its good yields, ranging from 80% to 93%. rasayanjournal.co.in The proposed mechanism involves the NbCl₅-mediated opening of the epoxide ring, followed by intramolecular cyclization and quenching of the resulting carbocation by a chloride ion from the catalyst. rasayanjournal.co.in

The choice of catalyst can significantly impact the efficiency and selectivity of piperidine synthesis. Other catalytic methods for piperidine synthesis include the use of transition metals like rhodium and palladium. acs.orgmdpi.com For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-substituted piperidines. acs.org The hydrogenation of pyridine (B92270) derivatives is another common route, often employing catalysts such as nickel. dtic.mil

The following table provides an overview of different catalytic systems used in piperidine synthesis:

| Catalyst System | Reaction Type | Key Features |

| NbCl₅ | Aza-Prins type cyclization | Effective for synthesizing 4-chloro-piperidines from epoxides and homoallylic amines. rasayanjournal.co.inyoutube.com |

| Rhodium-based catalysts | Asymmetric carbometalation | Produces enantioenriched 3-substituted piperidines. acs.org |

| Palladium on carbon (Pd/C) | Hydrogenation | Used for the reduction of unsaturated piperidine precursors. acs.org |

| Nickel | Hydrogenation of pyridine | A common method for the preparation of the basic piperidine ring. dtic.mil |

Solvent and Temperature Influence on Reaction Outcomes

Solvent and temperature are critical parameters that can profoundly influence the outcome of chemical reactions, including the synthesis of 4-(4-chlorophenyl)piperidine derivatives. The choice of solvent can affect reactant solubility, reaction rates, and even the reaction pathway itself.

In the NbCl₅-mediated synthesis of 4-chloro-piperidines, the reaction is typically carried out at room temperature, and the reaction mixture is quenched with water after a short period. rasayanjournal.co.in The use of dichloromethane as a solvent has been reported in the NbCl₅-AgClO₄ catalyzed synthesis of pyrazoles, where reactions were also conducted at room temperature. rasayanjournal.co.in

In other synthetic routes, such as the Knoevenagel-Michael condensation for the synthesis of pyrano[2,3-d]pyrimidinones, the influence of the solvent and temperature is more explicitly detailed. For instance, using water as a green solvent at reflux temperature with a catalyst like trimethylenedipiperidine (TMDP) can lead to good product yields. nih.govresearchgate.net The same reaction can also be performed using TMDP as both a solvent and a catalyst at 65°C in the absence of any other solvent. nih.govresearchgate.net

The optimization of reaction conditions, including solvent and temperature, is a crucial aspect of developing efficient and scalable synthetic processes. For example, in the Strecker-type condensation to produce an anilino-nitrile precursor for a fentanyl analog, reaction conditions were optimized with respect to the solvent and reaction temperature to improve yields. researchgate.net

The following table summarizes the influence of solvent and temperature on specific reactions related to piperidine synthesis:

| Reaction | Solvent | Temperature | Outcome |

| NbCl₅-mediated aza-Prins cyclization | Dichloromethane | Room Temperature | Efficient formation of 4-chloro-piperidine derivatives. rasayanjournal.co.in |

| Knoevenagel-Michael condensation | Water | Reflux | Good yields of pyrano[2,3-d]pyrimidinones. nih.govresearchgate.net |

| Knoevenagel-Michael condensation | Trimethylenedipiperidine (as solvent and catalyst) | 65°C | High yields of pyrano[2,3-d]pyrimidinones. nih.govresearchgate.net |

| Strecker-type condensation | Optimized solvent | Optimized temperature | Improved yields of anilino-nitrile precursor. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the Piperidine (B6355638) Ring and its Stereochemical Implications

The piperidine ring, a core scaffold in numerous pharmaceuticals, is not planar and typically adopts a low-energy "chair" conformation. The orientation of substituents on this ring can have profound effects on how the molecule interacts with its biological target.

In derivatives of 4-(4-chlorophenyl)piperidine (B1270657), the piperidine ring consistently adopts a chair conformation. nih.gov The orientation of the 4-aryl substituent—whether it is in an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position—is a critical determinant of pharmacological activity. For a series of 4-arylpiperidine derivatives acting as opioid ligands, it was found that potent agonists exhibit a preference for the axial 4-aryl chair conformation when protonated. nih.gov Conversely, compounds that prefer an equatorial 4-aryl orientation tend to display antagonist properties. nih.gov This stereochemical preference is vital, as the specific three-dimensional arrangement of the phenyl group relative to the piperidine scaffold dictates the precise fit into the receptor's binding pocket, influencing the downstream signaling cascade that determines whether the compound acts as an agonist or an antagonist. Crystal structure analysis of related compounds, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, confirms that the piperidine ring adopts a chair conformation with the phenyl groups oriented equatorially. nih.gov

Impact of Substituent Position and Nature on Biological Activity

The presence and position of halogen substituents on the phenyl ring are a common strategy in medicinal chemistry to modulate a compound's properties. The chlorine atom at the 4-position (para-position) of the phenyl ring in 4-(4-chlorophenyl)piperidine plays a significant role in both its metabolic fate and its interaction with receptors.

Halogenation can block sites of metabolism that are susceptible to oxidation by cytochrome P450 (CYP) enzymes. nih.gov For instance, related chlorophenyl-containing compounds are known to be metabolized by CYP enzymes, such as P450-2D6 and P450-3A4, often through hydroxylation of the aromatic ring. nih.govmdpi.com By placing a chlorine atom at the para-position, a common site of metabolic oxidation, the metabolic stability of the compound can be enhanced, potentially leading to a longer duration of action.

From a receptor binding perspective, the 4-chlorophenyl group is a key feature in pharmacophore models, where it typically serves as a critical hydrophobic or aromatic element that interacts with a corresponding hydrophobic pocket in the target protein. SAR studies of piperidine derivatives targeting Mycobacterium tuberculosis demonstrated that a 4-chlorophenyl analog exhibited a potency comparable to the lead compound, indicating that this substitution is well-tolerated and can be used to improve physicochemical properties without sacrificing inhibitory activity. nih.gov

Modifications to the piperidine ring itself, at positions other than the nitrogen atom or the 4-position, provide another avenue to refine pharmacological activity. Introducing substituents on the carbon atoms of the piperidine ring can alter the molecule's shape, rigidity, and interaction with the target.

The systematic synthesis of all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates highlights the vast three-dimensional chemical space that can be explored through such substitutions. whiterose.ac.uk This diversity is crucial for optimizing interactions within a specific receptor binding site. For example, in a series of piperidine-substituted sulfonamides developed as anticancer agents, the compounds with the highest activity featured a methyl group on the piperidine ring at either the 3- or 4-position. ajchem-a.com This suggests that even a small alkyl group, when correctly positioned, can create favorable interactions that enhance biological response. These findings underscore the importance of exploring substitutions on the core heterocyclic scaffold to fine-tune pharmacological profiles. nih.gov

Substituting the hydrogen on the piperidine nitrogen with various groups is a key strategy for modulating biological activity. nih.gov In a series of sigma-1 (σ1) receptor ligands, replacing a central cyclohexane (B81311) ring with an unsubstituted (N-H) piperidine ring led to a significant drop in receptor affinity. However, the introduction of a small methyl group onto the piperidine nitrogen restored high affinity. nih.gov This effect was attributed to the methyl group increasing lipophilic interactions within the binding pocket of the σ1 receptor. nih.gov This demonstrates that N-substitution is a powerful tool for modulating affinity, selectivity, and pharmacokinetic properties. nih.gov Indeed, studies on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed that introducing different substituents at the nitrogen position resulted in compounds with significant analgesic activity. nih.gov

Furthermore, N-substitution directly impacts bioavailability. For the nonimidazole H3 receptor inverse agonist 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride, a high oral bioavailability of 84% was observed in mice, demonstrating that appropriate N-alkylation is compatible with good pharmacokinetic properties. nih.gov

| Compound Scaffold | N-Substituent | σ1 Affinity (Ki, nM) | Comment |

|---|---|---|---|

| Central Cyclohexane Ring | N/A | 0.61 | Lead Compound nih.gov |

| Central Piperidine Ring | -H | 165 | Reduced Affinity nih.gov |

| Central Piperidine Ring | -CH3 | 7.9 | Restored High Affinity nih.gov |

| Central Piperidine Ring | -CH2CH3 | Lower Affinity than -CH3 | Slight Increase vs -H nih.gov |

Rational Design Strategies for Enhanced Efficacy and Selectivity

Rational drug design involves the iterative process of designing and synthesizing new compounds based on a thorough understanding of their SAR and interaction with their biological target. mdpi.commdpi.com For 4-(4-chlorophenyl)piperidine derivatives, design strategies focus on systematically modifying the three key components of the molecule: the N-substituent, the piperidine core, and the 4-aryl group.

A primary goal is often to improve selectivity for a specific receptor subtype while maintaining or increasing affinity. For example, in the development of sigma receptor ligands, hydrophobic moieties, such as bulky alkyl or aromatic groups, attached to an amide nitrogen linked to the piperidine ring preserved good σ1 affinity while improving selectivity over the σ2 subtype. units.it Conversely, small alkyl groups were found to be insufficient for generating the necessary hydrophobic interactions, leading to a loss of affinity. units.it This highlights a key design principle: the N-substituent must be carefully chosen to balance properties like lipophilicity and steric bulk to achieve optimal interaction with the specific topology of the receptor's binding site. nih.govunits.it

Molecular Docking and Computational Chemistry in Ligand-Target Interactions

Computational tools like molecular docking and molecular dynamics (MD) simulations are indispensable in modern drug design, providing detailed insights into how a ligand binds to its target receptor at an atomic level. mdpi.comunipd.itmdpi.com These methods have been widely applied to understand the interactions of piperidine-based ligands. nih.govijper.org

Molecular docking studies predict the preferred orientation of a ligand within a receptor's binding pocket. nih.gov For derivatives related to 4-(4-chlorophenyl)piperidine, docking simulations have elucidated key interactions. A typical pharmacophore model derived from such studies includes:

A hydrophobic/aromatic feature : Corresponding to the 4-chlorophenyl group, which engages with hydrophobic residues in the binding pocket.

A positive ionizable feature : Associated with the piperidine nitrogen, which is typically protonated at physiological pH and forms crucial electrostatic or hydrogen bond interactions. nih.gov

For example, docking studies of piperidine-based σ1 receptor ligands revealed that the protonated nitrogen atom forms a key interaction with the amino acid residue Glu172, while the aryl portion of the molecule occupies hydrophobic pockets lined by residues such as Tyr103 and Phe107. nih.govnih.gov MD simulations further refine these models by showing how the ligand-receptor complex behaves over time, confirming the stability of these key interactions. nih.govnih.gov These computational insights provide a structural basis for the observed SAR, explaining why certain substituents enhance affinity while others diminish it, thereby guiding future rational design efforts. nih.govresearchgate.net

| Ligand Feature | Interacting Receptor Residue(s) | Type of Interaction |

|---|---|---|

| Protonated Piperidine Nitrogen | Glu172 | Ionic / Hydrogen Bond nih.govnih.gov |

| Aryl Group (e.g., Phenyl) | Tyr103, Phe107, Trp89, Met93 | Hydrophobic / van der Waals nih.govnih.gov |

| N-Alkyl Substituent | Leu105, Leu182, Tyr206 | Lipophilic / Hydrophobic nih.gov |

Pharmacological and Biological Activities of 4 4 Chlorophenyl Piperidine Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 4-(4-chlorophenyl)piperidine (B1270657) are notable for their interaction with several key neurotransmitter systems, including dopaminergic, glutamatergic, histaminergic, and opioid systems. These interactions underpin their potential therapeutic applications.

Dopamine (B1211576) Receptor Antagonism and its Analogs (e.g., D2 receptor related to haloperidol (B65202) metabolites)

The 4-(4-chlorophenyl)piperidine moiety is a core component of haloperidol, a well-known butyrophenone (B1668137) antipsychotic that acts as a dopamine D2, D3, and D4 receptor antagonist. The metabolism of haloperidol results in several compounds, including 4-(4-chlorophenyl)-4-hydroxypiperidine. nih.gov The long-term use of haloperidol has been associated with Parkinsonism-like side effects, which has spurred research into designing analogs that retain dopamine receptor binding capacity without the structural features that lead to the formation of neurotoxic species. nih.gov

Research has focused on developing analogs of haloperidol with modified dopamine receptor binding profiles. For instance, certain analogs have been designed to mimic the D2 to D4 binding ratio of clozapine, an atypical antipsychotic. nih.gov Sila-haloperidol, a silicon analog of haloperidol, demonstrates significantly different receptor subtype selectivities at dopamine receptors (D1-D5) compared to its carbon-based counterpart. researchgate.net Furthermore, various benzyloxy piperidine-based scaffolds have been discovered as potent and selective D4 receptor antagonists. nih.govchemrxiv.org

| Compound | D2 Receptor Ki (nM) | D4 Receptor Ki (nM) | D2/D4 Selectivity Ratio |

|---|---|---|---|

| Analog 7 | 33 | 11 | 3 |

| Analog 9 | 44 | 24 | 2 |

Data sourced from research on metabolism-based analogues of haloperidol. nih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism (in specific analogs)

Certain piperidine (B6355638) derivatives containing the 4-(4-chlorophenyl) moiety exhibit potent antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/NR2B subtype. google.com The NMDA receptor, a key player in excitatory synaptic transmission, is composed of different subunits, with the NR2B subunit being a target for therapeutic intervention in various neurological conditions.

Derivatives such as N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have been shown to be high-potency antagonists at the NR1A/2B subtype, being over 1000 times more potent at this subtype than at the NR1A/2A or NR1A/2C subtypes. nih.gov For example, the compound designated as '21' in one study, which features a 4-(4-hydroxyphenyl)piperidine core, displayed an IC50 of 0.022 µM for the NR1A/2B receptor. nih.gov Other research has identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov

| Compound | NR1A/2B IC50 (µM) | Selectivity vs. NR1A/2A and NR1A/2C |

|---|---|---|

| Compound 21 (N-(omega-phenylalkyl)-4-(4-hydroxyphenyl)piperidine) | 0.022 | >1000-fold |

| Compound 33 (N-(omega-phenylalkyl)-4-(4-hydroxybenzyl)piperidine) | 0.059 | >1000-fold |

Data from studies on selective antagonists at the 1A/2B NMDA receptor subtype. nih.gov

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of 4-(4-chlorophenyl)piperidine have been developed as potent and selective antagonists or inverse agonists of the histamine H3 receptor. nih.gov The H3 receptor is a presynaptic autoreceptor that regulates the synthesis and release of histamine in the central nervous system. mdpi.comnih.gov Antagonism of this receptor leads to increased histamine release, which in turn can modulate other neurotransmitter systems, including acetylcholine, dopamine, and norepinephrine. mdpi.comwikipedia.org

One such derivative, BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride), is a non-imidazole inverse agonist at the human H3 receptor. nih.gov It acts as a competitive antagonist with a Ki value of 0.16 nM and as an inverse agonist with an EC50 value of 1.5 nM. nih.gov The development of H3 receptor antagonists is an area of interest for potential treatments of cognitive and sleep-wake disorders. wikipedia.org

Opioid Receptor Modulation and Analgesic Effects (of certain derivatives)

The 4-arylpiperidine scaffold is a well-established pharmacophore in opioid research, with many derivatives exhibiting potent analgesic properties. acs.org These compounds primarily exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor (MOR). Fentanyl and its analogs, which are potent MOR agonists, are classic examples of phenylpiperidine-based analgesics. painphysicianjournal.comnih.gov

More recent research has focused on developing 4-substituted piperidine derivatives with a mixed MOR agonist/δ-opioid receptor (DOR) antagonist profile. nih.govresearchgate.net This dual activity is of interest because co-administration of a DOR antagonist with a MOR agonist has been shown to potentially reduce the development of tolerance and dependence associated with traditional opioid analgesics. nih.gov Several 4-substituted piperidine and piperazine (B1678402) compounds have demonstrated a favorable balance of binding affinity at both MOR and DOR, with some showing improved potency at the MOR compared to morphine. nih.gov

Enzyme Inhibition and Cellular Pathway Modulation

Beyond direct receptor interaction, derivatives of 4-(4-chlorophenyl)piperidine have been investigated for their ability to inhibit key enzymes and modulate cellular signaling pathways.

Kinase Inhibition Potential (for related derivatives)

A significant area of research has been the development of 4-(4-chlorophenyl)piperidine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes. Protein kinase B (PKB), also known as Akt, is a key component of signaling pathways that promote cell proliferation and survival, and its deregulation is common in cancer. acs.orgnih.gov

Derivatives such as 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) have been identified as potent, orally bioavailable inhibitors of Akt kinases. acs.orgresearchgate.net These compounds act as ATP-competitive inhibitors. acs.org The 4-chlorophenyl ring of these inhibitors typically occupies a lipophilic pocket in the kinase domain. nih.gov Optimization of this class of compounds has led to nanomolar inhibitors with significant selectivity for PKB over other closely related kinases like PKA. acs.orgnih.gov

| Kinase Target | Inhibition Potency (IC50 or Ki) | Selectivity Profile |

|---|---|---|

| PKBβ (Akt2) | Nanomolar range | Up to 150-fold selective over PKA |

Data based on the development of ATP-competitive inhibitors of PKB. acs.orgnih.gov

Plasmepsin Inhibition

Plasmepsins are a family of aspartic proteases found in Plasmodium parasites, which are crucial for the parasite's life cycle, making them attractive targets for antimalarial drugs. nih.gov Research into piperidine-containing compounds has identified their potential as plasmepsin inhibitors.

Specifically, development programs have focused on hydroxyethylamine-based inhibitors designed to target these enzymes. nih.gov Optimization studies, using Plasmepsin IV (Plm IV) as a model protein, have led to the creation of peptidomimetic inhibitors with potent antimalarial activity. nih.gov These efforts have resulted in compounds that inhibit the growth of Plasmodium falciparum at nanomolar concentrations. nih.gov A key challenge in this area is achieving selectivity for parasite plasmepsins over related human aspartic proteases like cathepsin D (Cat D). nih.gov Guided by sequence alignments, modifications to the inhibitor structures have yielded compounds with up to a 50-fold selectivity for Plm IV over Cat D. nih.gov Further investigation has revealed that these inhibitors can also disrupt the maturation of other essential parasite proteins and interfere with the parasite's egress from erythrocytes, suggesting a multi-faceted mechanism of action potentially involving inhibition of Plasmepsin IX and Plasmepsin X. nih.govnih.gov

| Compound Class | Target Enzyme | Activity | Selectivity |

| Hydroxyethylamine Derivatives | Plasmepsin IV, IX, X | Nanomolar growth inhibition of P. falciparum | Up to 50-fold selectivity over human Cathepsin D |

Induction of Apoptosis in Cancer Cell Lines

A significant area of investigation for piperidine derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. The compound 4-(4-Chlorophenyl)piperidine-2,6-dione, a glutarimide (B196013) derivative, and related piperidones have demonstrated notable pro-apoptotic effects across various cancer cell lines.

Studies have shown that certain novel piperidones can induce apoptosis in human prostate and lymphoma cancer cells. nih.gov The mechanism of action is believed to be through the intrinsic apoptotic pathway, which involves the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of effector caspases such as caspase-3 and caspase-7. nih.gov The activation of these caspases is a key biomarker for a cell undergoing apoptosis. nih.gov Furthermore, these compounds can cause DNA fragmentation, a hallmark of apoptosis. nih.gov The induction of apoptosis is often linked to the regulation of the Bcl-2 family of proteins; piperidine derivatives have been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein). nih.gov This shift in the Bax:Bcl-2 ratio disrupts mitochondrial integrity and commits the cell to apoptosis. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Apoptotic Mechanism | Key Molecular Events |

| Novel Piperidones | Prostate, Lymphoma, Colon | Intrinsic Pathway | ROS accumulation, Mitochondrial depolarization, Caspase-3/7 activation, DNA fragmentation nih.gov |

| Piperidine Derivative 17a | Prostate (PC3) | Intrinsic Pathway | Decreased Bcl-2 expression, Increased Bax expression nih.gov |

Modulation of Protein Expression Levels

Beyond directly triggering apoptosis, piperidine derivatives can modulate the expression of various proteins critical for cell survival and proliferation. As mentioned previously, compounds like 4-(4-Chlorophenyl)piperidine-2,6-dione and its analogues can alter the expression of apoptosis-regulating proteins. Specifically, they can downregulate the expression of inhibitor of apoptosis proteins (IAPs) such as XIAP and anti-apoptotic proteins like Bcl-2. nih.govmdpi.com

An example of a protein critical for gene expression and cell identity is the WIZ (widely interspaced zinc finger-containing) protein. nih.gov WIZ is part of a complex with cohesin and CTCF, which anchors DNA loops to regulate gene expression and maintain cell identity. nih.gov While direct modulation of WIZ by 4-(4-Chlorophenyl)piperidine-2,6-dione is a specific area of interest, the broader ability of small molecules to influence such regulatory proteins highlights a sophisticated mechanism for controlling cell fate. Aberrant function of WIZ can alter the genomic architecture, leading to changes in the expression of key cell identity genes. nih.gov The ability of piperidine-based compounds to influence protein expression profiles, including those governing apoptosis and fundamental cell regulation, underscores their potential as tools for cancer research and therapy.

Broad-Spectrum Biological Investigations on Piperidine Derivatives

Anticancer Properties

The piperidine scaffold is featured in a multitude of compounds investigated for their anticancer potential. researchgate.net These derivatives exhibit cytotoxic effects against a wide range of cancer cell lines, acting through diverse mechanisms. researchgate.netnih.gov

One prominent mechanism is the induction of apoptosis, as detailed above, which involves the activation of caspase signaling pathways and the disruption of mitochondrial function. nih.govresearchgate.net Another key strategy employed by piperidine derivatives is the disruption of the cell cycle. nih.gov For example, the derivative DTPEP has been shown to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by causing cell cycle arrest in the G0/G1 phase. nih.gov Furthermore, certain piperidine derivatives act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. researchgate.net This disruption of microtubule dynamics interferes with essential cellular functions like mitosis and cell division, ultimately leading to cell death. researchgate.net Compound 17a, a piperidine derivative, displayed powerful anticancer activity against prostate cancer PC3 cells by inhibiting tubulin polymerization. nih.govresearchgate.net

| Derivative Class | Cancer Type | Mechanism of Action |

| General Piperidones | Prostate, Lymphoma | Apoptosis Induction, Cell Cycle Alteration nih.gov |

| DTPEP | Breast (ER+ and ER-) | Cell Cycle Arrest (G0/G1 phase) nih.gov |

| Compound 17a | Prostate | Apoptosis Induction, Tubulin Polymerization Inhibition nih.gov |

| 1,4-Dihydropyridines | Colorectal Adenocarcinoma | Cytotoxicity, Apoptosis, Cell Cycle Arrest (G2/M phase) mdpi.com |

Antibacterial and Antifungal Activities

Derivatives of piperidine have been synthesized and evaluated for their efficacy against various microbial pathogens. These investigations have revealed that specific structural modifications to the piperidine ring result in compounds with significant antibacterial and antifungal properties. tandfonline.com

Screening studies have tested these derivatives against standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans). tandfonline.comnih.gov Some halogenated benzene (B151609) derivatives of piperidine inhibited the growth of all tested microorganisms with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 µg/ml. tandfonline.comnih.gov Certain compounds showed particularly good antifungal activity against C. albicans, with MIC values comparable to the standard drug fluconazole. tandfonline.com The antimicrobial activity appears to be dependent on the specific substitutions on the piperidine moiety, with some derivatives showing broad-spectrum activity while others are more selective. academicjournals.orgbiomedpharmajournal.org Generally, the activity against Gram-positive bacteria and fungi has been observed to be higher than against Gram-negative bacteria, which may be due to differences in cell wall structure. tandfonline.com

| Compound Series | Test Organisms | Activity Range (MIC) |

| Halogenobenzene Derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | 32–512 µg/ml tandfonline.comnih.gov |

| N-Substituted Piperidines | Various bacteria and fungi | Noted antimicrobial activity jocpr.com |

| Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis, C. albicans | Good activity compared to standard drugs biomedpharmajournal.org |

Neuroprotective Effects

The potential of piperidine derivatives to protect neurons from damage has been explored in the context of neurodegenerative diseases and ischemic events like stroke. johnshopkins.edu

One such derivative, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent σ1-receptor ligand, has demonstrated neuroprotective effects in experimental stroke models. johnshopkins.edu The mechanism is linked to its ability to reduce the production of neuronal nitric oxide (NO) during an ischemic event. johnshopkins.edu By attenuating the activity of neuronal nitric oxide synthase (nNOS), PPBP helps to mitigate the excitotoxicity and tissue damage that follow a stroke. johnshopkins.edu The neuroprotective effects of PPBP are lost when nNOS is absent or inhibited, confirming its mechanism of action. johnshopkins.edu

Another related compound, piperine, has shown protective effects in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov Piperine treatment attenuated motor deficits and prevented the loss of dopaminergic neurons in the substantia nigra. nih.gov Its neuroprotective actions are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, including maintaining the balance of Bcl-2/Bax proteins. nih.gov

Anti-inflammatory and Antiviral Activities

The piperidine nucleus is a significant scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory activity. Research into derivatives of 4-(4-chlorophenyl)piperidine has explored this potential, particularly through indirect assessment of anti-inflammatory mechanisms.

One area of investigation has been the interaction of these derivatives with proteases like trypsin, which are involved in inflammatory processes. A study on the in vitro anti-tryptic activity of piperidine derivatives was conducted to evaluate their potential for trypsin inhibition in inflammation. This research involved derivatives synthesized by reacting 4-(4'-chlorophenyl)hydroxypiperidine with various phenacyl halides. The findings indicated that the resulting compounds demonstrated a significant interaction with the trypsin enzyme. This strong interaction suggests that these derivatives may act as effective therapeutic agents in managing inflammation by inhibiting trypsin activity. The study concluded that these 4-hydroxy-4'-phenyl piperidine derivatives have the potential to produce a robust anti-inflammatory response, which could be beneficial in conditions like sepsis.

Regarding antiviral activities, a comprehensive search of available scientific literature did not yield specific studies focused on the antiviral properties of 4-(4-chlorophenyl)piperidine derivatives. While the broader class of piperidine compounds has been investigated for various pharmacological effects, this specific subset appears to be a less explored area in antiviral research.

Effects on Hypotensive Activity (of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives)

A series of novel 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with substitutions at the nitrogen atom were synthesized and evaluated for several pharmacological activities, including their effects on blood pressure. jst.go.jpmedicalonline.jp In a study conducted on normotensive rats, several of these N-substituted derivatives were assessed for their hypotensive potential. jst.go.jpmedicalonline.jp

The research identified three specific derivatives, designated as compounds 2, 3, and 5 in the study, which demonstrated the ability to produce a reduction in blood pressure. jst.go.jpmedicalonline.jp These findings indicate that modification of the piperidine nitrogen with specific substituents can impart hypotensive properties to the 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold. The parent compound, 4-(4'-chlorophenyl)-4-hydroxypiperidine, served as the foundational structure for these derivatives. jst.go.jpmedicalonline.jp

The table below summarizes the findings related to the hypotensive activity of these specific derivatives. The exact structures of the N-substituents for compounds 2, 3, and 5 were not detailed in the available abstracts, but they are N-substituted derivatives of the parent compound. jst.go.jpmedicalonline.jp

Table 1: Hypotensive Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

| Compound Designation | Parent Compound | N-Substituent | Observed Activity in Normotensive Rats |

|---|---|---|---|

| 2 | 4-(4'-chlorophenyl)-4-hydroxypiperidine | Substituted at Nitrogen | Reduction in blood pressure jst.go.jpmedicalonline.jp |

| 3 | 4-(4'-chlorophenyl)-4-hydroxypiperidine | Substituted at Nitrogen | Reduction in blood pressure jst.go.jpmedicalonline.jp |

Metabolism and Biotransformation Studies

Identification of Metabolic Pathways in Biological Systems

The biotransformation of compounds containing the 4-(4-chlorophenyl)piperidine (B1270657) scaffold is complex, involving multiple enzymatic pathways. As a constituent of the drug haloperidol (B65202), its metabolic pathways have been extensively studied. The metabolism of haloperidol, and by extension its piperidine (B6355638) component, primarily occurs in the liver and involves several key reactions. researchgate.netchemicalbook.com

Major metabolic pathways identified for piperidine-containing compounds include:

Oxidative N-dealkylation: This is a predominant reaction for many drugs with a 4-aminopiperidine (B84694) moiety, where the alkyl group attached to the piperidine nitrogen is removed. chemicalbook.comacs.org

Hydroxylation: The piperidine ring can undergo hydroxylation. A prominent example is the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine from the 4-(4-chlorophenyl)piperidine moiety of haloperidol. nih.govdrugbank.com

Reduction: In the case of haloperidol, the ketone group in the butyrophenone (B1668137) side chain is reduced to form a secondary alcohol, known as reduced haloperidol. drugbank.comchemicalbook.com

Glucuronidation: The parent drug or its metabolites can be conjugated with glucuronic acid to form more water-soluble compounds that are more easily excreted. drugbank.com

Iminium Ion Formation: The oxidation of the piperidine ring can proceed via the formation of an iminium intermediate, which can then be further metabolized to form alpha-oxo or beta-oxo products. nih.gov

Animal studies have shown that after administration of haloperidol, its metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) is excreted in the urine, while another major metabolite, 3-(4-fluorobenzoyl)-propionic acid, is not detected, suggesting it undergoes further metabolism. sigmaaldrich.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4-mediated formation of metabolites)

The metabolism of the 4-(4-chlorophenyl)piperidine structure, as part of larger drug molecules, is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are crucial for the phase I metabolism of a vast number of pharmaceuticals.

Research has identified several specific CYP isoforms responsible for the biotransformation of piperidine-containing drugs:

CYP3A4: This is a major enzyme involved in the metabolism of numerous piperidine derivatives. acs.orgnih.gov It is the primary catalyst for the N-dealkylation of many 4-aminopiperidine drugs and is also involved in the metabolism of haloperidol. chemicalbook.comnih.govnih.gov Studies on trazodone, for example, show that CYP3A4 is the major isoform responsible for its conversion to meta-chlorophenylpiperazine (mCPP). nih.gov Similarly, the N-de-ethylation of the piperidine-containing compound CP-945,598 is primarily catalyzed by CYP3A4/3A5. nih.gov

CYP2D6: This enzyme also plays a significant role. doi.org Haloperidol is metabolized by CYP2D6, particularly at lower concentrations, while CYP3A4 is more involved at higher concentrations. researchgate.net For the phenothiazine (B1677639) neuroleptic thioridazine, which also contains a piperidine ring, CYP2D6 is the primary enzyme for sulfoxidation reactions. researchgate.netclinpgx.org

Other CYP Isoforms: In addition to CYP3A4 and CYP2D6, other enzymes such as CYP1A2, CYP2C19, and CYP1A1 have been shown to contribute to the metabolism of various piperidine-containing compounds, although often to a lesser extent. researchgate.netdoi.orgresearchgate.net

The table below summarizes the involvement of key CYP450 enzymes in the metabolism of selected piperidine-containing compounds.

| Drug/Compound Class | Piperidine Type | Key Metabolic Reaction | Major CYP Enzymes Involved |

| Haloperidol | 4-substituted piperidine | Oxidative N-dealkylation, Reduction | CYP3A4, CYP2D6 researchgate.netchemicalbook.com |

| Thioridazine | Piperidine-type phenothiazine | Sulfoxidation, N-demethylation | CYP2D6, CYP3A4, CYP1A2 researchgate.netclinpgx.org |

| Trazodone | Phenylpiperazine | N-dealkylation | CYP3A4 nih.gov |

| 4-Aminopiperidine Drugs | 4-Aminopiperidine | N-dealkylation | CYP3A4 (major), CYP2D6 acs.orgnih.gov |

| CP-945,598 | 4-substituted piperidine | N-de-ethylation | CYP3A4/3A5 nih.gov |

Characterization of Major Metabolites and Degradation Products (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine as a haloperidol metabolite)

For haloperidol, the metabolic process yields several confirmed metabolites:

4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP): This is a major and well-documented metabolite formed by the cleavage of the parent molecule. nih.govdrugbank.comhmdb.ca It is considered to have potential toxic activity. sigmaaldrich.comnih.govnih.gov Its presence can be quantified in biological samples like urine, plasma, brain, and liver using techniques such as gas chromatography and high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.govnih.govnih.gov

Reduced Haloperidol: This metabolite is formed by the reduction of the keto group on the butyrophenone side chain. nih.govdrugbank.com

p-Fluorobenzoylpropionic acid: This is another product resulting from the breakdown of the haloperidol molecule. nih.govdrugbank.com

Pyridinium (B92312) Metabolites: It is proposed that haloperidol can be dehydrated to form a tetrahydropyridine (B1245486) analog, which is then further metabolized to a pyridinium metabolite (HPP+). This pathway is of interest due to its similarity to the metabolism of the neurotoxin MPTP. nih.gov

The table below details the primary metabolites of haloperidol.

| Parent Compound | Metabolite Name | Chemical Structure of Metabolite | Metabolic Pathway |

| Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | C11H14ClNO | Oxidative N-dealkylation |

| Haloperidol | Reduced Haloperidol | C21H25ClFNO2 | Carbonyl Reduction |

| Haloperidol | p-Fluorobenzoylpropionic acid | C10H9FO3 | Oxidative N-dealkylation |

| Haloperidol | Haloperidol Pyridinium (HPP+) | C21H22ClFNO+ | Dehydration and Oxidation |

Investigation of Novel Biotransformation Mechanisms (e.g., aminopyrrolidine to aminopiperidine ring conversion)

Beyond the common metabolic pathways, research has uncovered novel biotransformation mechanisms involving piperidine and related heterocyclic rings. One such remarkable transformation is the ring expansion of an aminopyrrolidine to an aminopiperidine. nih.govresearchgate.net

This novel biotransformation was observed during the metabolism of an investigational compound, 5-(4-chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone. nih.gov The mechanism for this conversion from a five-membered pyrrolidine (B122466) ring to a six-membered piperidine ring involves a multi-step process catalyzed almost exclusively by CYP3A enzymes. nih.govresearchgate.net

The proposed mechanism involves the following steps:

Hydroxylation and Ring Opening: The process is initiated by the hydroxylation and subsequent opening of the pyrrolidine ring, which produces an aldehyde intermediate. nih.govresearchgate.net

Intramolecular Schiff-Base Formation: The aldehyde intermediate then undergoes an intramolecular reaction, forming a Schiff base with an exocyclic amine nitrogen. This cyclization results in the formation of a piperidinyl iminium ion. nih.govresearchgate.net

Reduction: Finally, the iminium ion is reduced to yield the stable aminopiperidine ring product. nih.govresearchgate.net

The presence of the aldehyde and iminium ion intermediates was confirmed by trapping them with semicarbazide (B1199961) and cyanide conjugates, respectively, in incubations with human liver S9 fractions. nih.gov This ring expansion represents a significant and previously uncharacterized biotransformation pathway that could be relevant for other drugs containing similar structural motifs. Another less common biotransformation pathway that has been investigated is the ring contraction of piperidine drugs to form pyrrolidine products, a process initiated by N-H bond activation. rsc.org

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of 4-(4-chlorophenyl)piperidine (B1270657) hydrochloride and its potential impurities. Different chromatographic techniques are leveraged based on the specific analytical requirements, such as the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and identifying the impurity profile of piperidine-containing compounds. iajps.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

A validated HPLC-UV method has been developed for the determination of the closely related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol (B65202). researchgate.net This method demonstrates high sensitivity and linearity, making it applicable for quality control. In this procedure, chromatographic separation is achieved on a reverse-phase C18 column with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile (B52724). researchgate.net UV detection is typically set at a wavelength of 220 nm. researchgate.net The limit of detection for CPHP in urine has been reported as 1 ng/ml, with the assay showing linearity across a concentration range of 2-500 ng/ml. researchgate.net

For piperidine (B6355638) compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection. A method for determining piperidine in bulk drug form involves derivatization with 4-toluenesulfonyl chloride, followed by RP-HPLC analysis. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Analysis of a 4-(4-chlorophenyl)piperidine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | researchgate.net |

| Mobile Phase | 50 mM Potassium Phosphate Buffer / Acetonitrile (75:25, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | researchgate.net |

| Column Temperature | 30°C | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds or those that can be made volatile through derivatization. For piperidine derivatives, which may have limited volatility, derivatization is a common strategy.

An electron-capture gas chromatographic procedure has been established for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). nih.gov This method involves an initial extraction of the analyte followed by extractive derivatization with pentafluorobenzoyl chloride. nih.gov This step converts the analyte into a more volatile and detectable derivative suitable for GC analysis. The derivatized compound is then quantified using a gas chromatograph equipped with a fused-silica capillary column and an electron-capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov The structure of the resulting derivative can be confirmed using gas chromatography-mass spectrometry (GC-MS). nih.gov

Headspace GC is another approach, particularly for analyzing volatile impurities like piperidine in bulk samples. google.com This method involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. google.com

Table 2: Example GC Conditions for Piperidine Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Injector Temperature | 120-300 °C | google.com |

| Column Temperature | 40-200 °C | google.com |

| Detector | Flame Ionization Detector (FID) | google.com |

| Detector Temperature | 150-450 °C | google.com |

| Carrier Gas | High Purity Nitrogen, Helium, or Hydrogen | google.com |

| Flow Rate | 0.2 to 10 mL/min | google.com |

Capillary Electrophoresis (CE) in Impurity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is widely used for the impurity profiling of pharmaceuticals due to its high efficiency, minimal sample consumption, and rapid analysis times. googleapis.comresearchgate.net

The fundamental principle of CE involves the migration of charged molecules within a narrow-bore fused-silica capillary filled with an electrolyte buffer. googleapis.com The rate of migration is dependent on the charge-to-size ratio of the analyte. researchgate.net Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to separate a wide range of compounds, including charged and neutral species. nih.gov

For impurity profiling, CE methods are developed to separate the main compound from all potential process-related impurities and degradation products. mdpi.com Method optimization involves adjusting parameters such as the buffer pH, concentration, applied voltage, and the use of additives like organic modifiers or cyclodextrins to achieve the desired separation. mdpi.com For instance, a CZE method developed for an anticancer agent utilized a 50 mM borate (B1201080) buffer (pH 9.3) mixed with acetonitrile (50%, v/v) to separate the main compound from four structurally related impurities within 8 minutes. mdpi.com

Thin Layer Chromatography (TLC) for Screening

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for screening and qualitative analysis. unodc.orgresearchgate.net It is particularly useful for monitoring the progress of chemical reactions or for preliminary purity checks of raw materials and final products. analyticaltoxicology.com

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.netphytopharmajournal.com The plate is then placed in a chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. researchgate.net General screening methods for nitrogenous bases often utilize silica gel plates and a mixture of solvents like ethyl acetate, methanol, and water as the mobile phase. analyticaltoxicology.comnih.gov

Detection of the separated spots can be achieved by various means, including visualization under UV light if the compounds are fluorescent or absorb UV radiation. nih.gov For compounds that are not UV-active, chemical visualizing agents can be sprayed onto the plate to produce colored spots. nih.gov TLC can also be used in a semi-quantitative manner by comparing the size and intensity of the impurity spots to those of a reference standard at a known concentration.

Spectroscopic and Spectrometric Techniques for Structure Elucidation

While chromatographic techniques excel at separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of unknown impurities or metabolites.

Mass Spectrometry (MS/MS) for Metabolite and Impurity Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), is a powerful tool for identifying impurities and metabolites. iajps.com It provides information about the molecular weight and fragmentation pattern of a compound, which allows for its structural characterization.

In the analysis of piperidine derivatives, GC-MS has been used to confirm the structure of derivatized metabolites. nih.gov The mass spectrometer fragments the analyte molecules into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of a specific parent ion, providing more detailed structural information. lcms.cz This is crucial for distinguishing between isomers and identifying the exact position of modifications in a molecule. Predicted MS/MS spectra for related compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine are available in databases and can serve as a reference for identifying unknown metabolites or degradation products. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(4-chlorophenyl)piperidine Hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

For 4-(4-chlorophenyl)piperidine Hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protonated nitrogen of the hydrochloride salt influences the chemical shifts of adjacent protons, typically causing them to appear further downfield compared to the free base.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons: The protons on the chlorophenyl ring typically appear as a set of two doublets (an AA'BB' system) in the aromatic region (approx. 7.0-7.5 ppm).

Methine Proton (C4-H): The proton attached to the same carbon as the chlorophenyl group would appear as a multiplet, influenced by the adjacent methylene (B1212753) protons.

Piperidine Protons (C2, C3, C5, C6-H): The protons on the piperidine ring would produce complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). Protons closer to the positively charged nitrogen (C2-H and C6-H) are expected to be deshielded and appear at a lower field than the C3-H and C5-H protons.

Amine Proton (N-H): The protons on the nitrogen atom would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Similarly, the ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom, confirming the carbon skeleton of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Data for 4-(4-chlorophenyl)piperidine Hydrochloride

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Cl) | ~7.3 (d) | ~129 |

| Aromatic CH (meta to Cl) | ~7.2 (d) | ~128 |

| Aromatic C-Cl | - | ~132 |

| Aromatic C-piperidine | - | ~145 |

| Piperidine CH (C4) | Multiplet | ~40-45 |

| Piperidine CH₂ (C2, C6) | Multiplet (downfield) | ~45-50 |

| Piperidine CH₂ (C3, C5) | Multiplet (upfield) | ~30-35 |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The analysis of the infrared spectrum of 4-(4-chlorophenyl)piperidine Hydrochloride allows for the confirmation of key structural features by identifying the characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For the hydrochloride salt, the N-H stretching vibrations are particularly informative and differ significantly from those of the free amine.

Interactive Table: Characteristic FTIR Absorption Bands for 4-(4-chlorophenyl)piperidine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2700-2400 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H (Piperidine) | C-H Stretch | 3000-2850 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| C-N | C-N Stretch | 1250-1020 |

| C-Cl | C-Cl Stretch | 850-550 |

The presence of a broad absorption band in the 2400-2700 cm⁻¹ region is a strong indicator of the hydrochloride salt of a secondary amine.

Impurity Profiling and Stability-Indicating Method Development

The development of robust analytical methods to profile and quantify impurities is critical for ensuring the quality, safety, and efficacy of any pharmaceutical compound. Stability-indicating methods are specifically designed to separate the active compound from its potential process-related impurities and degradation products.

Analytical Method Validation for Impurity Detection

To ensure that an analytical method for impurity detection is suitable for its intended purpose, it must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). jordilabs.comloesungsfabrik.deich.orgeuropa.eu This validation process demonstrates that the method is reliable, reproducible, and accurate for quantifying potential impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. researchgate.netnih.gov

The validation of an impurity detection method involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components. ich.orgeuropa.eu This is often demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main compound peak.

Limit of Detection (LOD): The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the impurity within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked impurities.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.orgeuropa.eu